molecular formula C22H31N3O B2997775 N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide CAS No. 1049365-99-2

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide

Cat. No. B2997775
CAS RN: 1049365-99-2
M. Wt: 353.51
InChI Key: OZPAMZMBQNQWEL-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as APEB, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism Of Action

APEB acts as a selective antagonist of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide, which is a G protein-coupled receptor that is involved in the regulation of neuronal excitability and synaptic plasticity. By blocking the activity of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide, APEB can modulate the release of neurotransmitters such as glutamate, which is involved in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects
APEB has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the reduction of oxidative stress. These effects have been observed in animal models of neurological disorders, suggesting that APEB may have therapeutic potential in the treatment of these conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using APEB in lab experiments is its selectivity for N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide, which allows for specific modulation of this receptor without affecting other signaling pathways. However, APEB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on APEB and its potential applications in the treatment of neurological disorders. These include the development of more potent and selective N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide antagonists, the investigation of the long-term effects of APEB on neuronal function, and the exploration of its potential use in combination with other drugs for the treatment of complex neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for APEB in clinical settings.

Synthesis Methods

The synthesis of APEB involves a series of chemical reactions that utilize various reagents and solvents. The process begins with the preparation of 1-methyl-1H-pyrrole-2-carboxylic acid, which is then reacted with 2-azepanone to form the intermediate product. This intermediate is then coupled with 4-ethylbenzoyl chloride to yield the final product, APEB.

Scientific Research Applications

APEB has been widely used in scientific research to investigate the role of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide in various physiological and pathological conditions. Studies have shown that N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide plays a crucial role in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. APEB has been used to block the activity of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide in animal models of these diseases, leading to promising results in the development of new therapeutic strategies.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O/c1-3-18-10-12-19(13-11-18)22(26)23-17-21(20-9-8-14-24(20)2)25-15-6-4-5-7-16-25/h8-14,21H,3-7,15-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPAMZMBQNQWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC(C2=CC=CN2C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide

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